1-(4-Methoxyphenyl)pentan-3-one
Description
1-(4-Methoxyphenyl)pentan-3-one is a ketone derivative featuring a pentan-3-one backbone substituted with a 4-methoxyphenyl group at the first carbon. This compound is synthesized via catalytic asymmetric reductive acyl cross-coupling, yielding enantiomerically enriched products. For instance, (R)-1,4-bis(4-methoxyphenyl)pentan-3-one (3e) is produced with a 56% yield and 86% enantiomeric excess (ee) using (R,R)-L1 as a chiral ligand . The para-methoxy substituent contributes to electronic effects, enhancing reactivity in asymmetric synthesis. The compound is typically isolated as a clear oil, characterized by NMR and chiral SFC .
Properties
CAS No. |
5440-80-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
WPUNQPSBPCNUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent position (para vs. meta) and functional groups (e.g., methoxy, chloro, trifluoromethyl). These variations influence physicochemical properties, reactivity, and applications:
Positional Isomerism
- 1-(3-Methoxyphenyl)pentan-3-one : The meta-methoxy substituent reduces electronic conjugation compared to the para isomer. Synthesized in 72% yield as a colorless oil, it serves as a precursor in organic transformations .
Substituent Type
- 1-(3-Chlorophenyl)pentan-3-one : The meta-chloro group enhances electronegativity, yielding a white solid (78% yield) with distinct crystallinity due to halogen interactions .
- 1-(3-(Trifluoromethyl)phenyl)pentan-3-one : The CF₃ group introduces strong electron-withdrawing effects and lipophilicity, validated by ¹⁹F NMR .
Positional Isomerism in Ketone Backbone
Physical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
